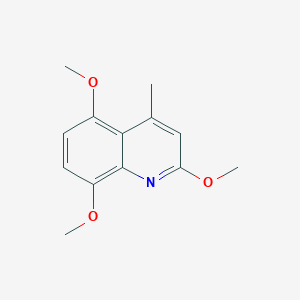

2,5,8-Trimethoxy-4-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66570-51-2 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2,5,8-trimethoxy-4-methylquinoline |

InChI |

InChI=1S/C13H15NO3/c1-8-7-11(17-4)14-13-10(16-3)6-5-9(15-2)12(8)13/h5-7H,1-4H3 |

InChI Key |

HDPXPRUSNDOEAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 2,5,8 Trimethoxy 4 Methylquinoline and Analogous Structures

Established Synthetic Routes for Key Trimethoxyquinoline Precursors and Intermediates

Synthesis of 5,6,8-Trimethoxy-4-methylquinolin-2(1H)-one

The synthesis of quinolinone derivatives often serves as a pivotal step in the broader synthesis of functionalized quinolines. One common approach involves the cyclization of appropriately substituted anilines. For instance, the synthesis of 6-methoxy-4-methyl-quinolin-2-ol can be achieved by the cyclization of p-acetoacetanisidide in the presence of sulfuric acid. tdcommons.org This quinolin-2-ol can then undergo further reactions, such as chlorination, to introduce reactive sites for subsequent modifications. tdcommons.org While the direct synthesis of 5,6,8-trimethoxy-4-methylquinolin-2(1H)-one is not explicitly detailed in the provided context, the synthesis of related methoxy-substituted quinolinones provides a strategic framework.

Preparation of 6,7,8-Trimethoxy-4-methylquinoline and its Carbaldehyde Derivatives

The synthesis of multi-methoxylated quinolines can be approached through various strategies. One method involves the construction of the quinoline (B57606) ring from suitably substituted anilines and other building blocks. The introduction of a carbaldehyde group, often at the 3-position of the quinoline ring, provides a versatile handle for further functionalization. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed to synthesize 4,6,8-triarylquinoline-3-carbaldehydes from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde and arylboronic acids. nih.gov This highlights a powerful method for introducing diversity at various positions of the quinoline core.

General Quinoline Synthesis from Aniline (B41778) and Methyl Vinyl Ketone Catalyzed by Silferc and Zinc Chloride

A variety of methods exist for the fundamental synthesis of the quinoline scaffold. researchgate.net Classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established routes. researchgate.netresearchgate.net More contemporary approaches often utilize catalysts to improve efficiency and reaction conditions. While the specific use of "Silferc" was not detailed in the provided search results, the use of various catalysts, including metal oxides and Lewis acids like zinc chloride, is common in quinoline synthesis. organic-chemistry.org These reactions typically involve the condensation of anilines with α,β-unsaturated ketones, such as methyl vinyl ketone, to form the quinoline ring system. The catalyst plays a crucial role in facilitating the cyclization and subsequent dehydration or oxidation steps.

Advanced Synthesis of 2,5,8-Trimethoxy-4-methylquinoline and Direct Analogs

With the quinoline core in hand, advanced synthetic transformations are employed to introduce the desired substitution pattern, particularly the arrangement of methoxy (B1213986) groups, to arrive at this compound and its analogs.

Oxidative Demethylation Reactions for Alkoxyquinolinequinone Synthesis

A key transformation in the synthesis of certain quinoline derivatives is the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to form quinones. elsevierpure.com This reaction is particularly relevant for creating quinone structures that can be precursors to other functionalized quinolines. Cobalt(III) fluoride (B91410) has been shown to be an effective reagent for the oxidative demethylation of 1,4-dimethoxybenzene (B90301) and 1,4-dimethoxynaphthalene (B104105) derivatives, affording the corresponding benzoquinone and naphthoquinone derivatives in good to excellent yields. elsevierpure.com This methodology can be conceptually applied to the synthesis of alkoxyquinolinequinones, where methoxy groups on the quinoline ring are selectively demethylated to form a quinone moiety.

Reactions for the Introduction of Methoxy Groups onto the Quinoline Core

The introduction of methoxy groups onto a pre-formed quinoline ring is a critical step in the synthesis of this compound. This can be achieved through nucleophilic substitution reactions. For instance, a chloro-substituted quinoline can react with sodium methoxide (B1231860) to replace the chlorine atom with a methoxy group. tdcommons.org An example of this is the reaction of 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975) with sodium methoxide in methanol, which yields 5-chloro-2,6-dimethoxy-4-methylquinoline. tdcommons.org This type of reaction is fundamental for building up the desired methoxylation pattern on the quinoline scaffold.

| Reactant | Reagent | Product | Reference |

| p-Acetoacetanisidide | Sulfuric acid | 6-Methoxy-4-methyl-quinolin-2-ol | tdcommons.org |

| 2-Chloro-6-methoxy-4-methyl-quinoline | Sulfuryl chloride, Acetic acid | 2,5-Dichloro-6-methoxy-4-methylquinoline | tdcommons.org |

| 2,5-Dichloro-6-methoxy-4-methylquinoline | Sodium methoxide, Methanol | 5-Chloro-2,6-dimethoxy-4-methylquinoline | tdcommons.org |

| 1,4-Dimethoxybenzene derivatives | Cobalt(III) fluoride | Benzoquinone derivatives | elsevierpure.com |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid, Pd catalyst | 4,6,8-Triarylquinoline-3-carbaldehydes | nih.gov |

Strategies for Derivatization and Structural Diversification of Trimethoxyquinolines

The core structure of trimethoxyquinoline can be chemically modified at various positions to generate a library of new compounds. These modifications are crucial for understanding structure-activity relationships and for optimizing the therapeutic potential of these molecules.

Synthesis of Aroyl and Aryl Trimethoxyquinoline Analogs

One common derivatization strategy involves the introduction of aroyl and aryl groups onto the trimethoxyquinoline scaffold. For instance, 4-aroyl-6,7,8-trimethoxyquinolines have been synthesized and evaluated for their potential as anticancer agents. nih.govmdpi.com The synthesis typically begins with the preparation of a 4-methyl-trimethoxyquinoline intermediate. For example, 4-methyl-6,7,8-trimethoxyquinoline can be obtained through the reaction of 2,3,4-trimethoxyaniline (B1356183) with methyl vinyl ketone in the presence of ferric chloride and acetic acid. mdpi.com

Subsequent benzylic oxidation of the 4-methyl group, often using selenium dioxide, yields the corresponding aldehyde. This aldehyde can then be reacted with a substituted phenylmagnesium bromide (a Grignard reagent) to introduce the aryl group, followed by oxidation with a reagent like pyridinium (B92312) dichromate to form the final 4-aroyl-6,7,8-trimethoxyquinoline. mdpi.com A similar approach can be used to synthesize 2-aroyl-5,6,7-trimethoxyquinolines, starting from 2,3,4-trimethoxyaniline and crotonaldehyde (B89634) in a Doebner-von Miller reaction to form 2-methyl-5,6,7-trimethoxyquinoline. mdpi.com

These synthetic efforts have led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com

Table 1: Synthesis of Aroyl-Trimethoxyquinoline Analogs

| Starting Material | Key Reagents | Intermediate | Final Product |

| 2,3,4-Trimethoxyaniline | Methyl vinyl ketone, FeCl₃, Acetic acid | 4-Methyl-6,7,8-trimethoxyquinoline | 4-Aroyl-6,7,8-trimethoxyquinolines |

| 2,3,4-Trimethoxyaniline | Crotonaldehyde | 2-Methyl-5,6,7-trimethoxyquinoline | 2-Aroyl-5,6,7-trimethoxyquinolines |

Preparation of N-Aryl-trimethoxyquinolin-4-amine Derivatives

The introduction of an N-aryl group at the 4-amino position of the quinoline ring is another important derivatization strategy. For the related quinazoline (B50416) scaffold, N-aryl-6,7,8-trimethoxy-4-aminoquinazoline derivatives have been prepared through the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline with various aryl amines. nih.govresearchgate.net This reaction is often carried out by refluxing the reactants in a suitable solvent like isopropanol. researchgate.net Microwave-assisted synthesis has also been employed to improve reaction efficiency. beilstein-journals.org

Similarly, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been synthesized using Buchwald-Hartwig coupling reactions between 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) and aryl halides. nih.gov These methods provide access to a diverse range of N-aryl substituted quinoline and quinazoline analogs, which have shown promise as tubulin polymerization inhibitors and anticancer agents. beilstein-journals.orgnih.gov

Synthesis of Styryl-Trimethoxyquinoline Derivatives

Styrylquinolines, characterized by a styryl group attached to the quinoline ring, represent another class of derivatives with interesting biological properties. The synthesis of these compounds often involves the reaction of a methyl-substituted quinoline with an aromatic aldehyde. For example, 2-styrylquinoline (B1231325) derivatives have been synthesized from various quinoline scaffolds, including those with hydroxyl or chloro substitutions at different positions. nih.gov

A general method for preparing 4-styrylquinoline precursors has been reported, which can then be used in subsequent reactions to create more complex molecules. nih.gov For instance, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates were synthesized for the first time through a one-pot successive Arbuzov/Horner-Wadsworth-Emmons (HWE) reaction, starting from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. rsc.orgresearchgate.net These styryl derivatives have been investigated for their anticancer activity. nih.govrsc.orgresearchgate.net

Exploration of Other Substituted Quinoline Ring Systems

Beyond the specific examples above, a wide variety of other substituted quinoline ring systems have been synthesized. These include quinoline-triazole hybrids, which have been designed as potential antitubercular agents. nih.gov The synthesis of these hybrids can involve multi-step reaction sequences that include versatile reactions like the Vilsmeier-Haack reaction and click chemistry. nih.gov

Furthermore, fused quinoline heterocycles have been prepared, leading to novel tetracyclic ring systems. tandfonline.com For example, 10-amino-6,9-disubstituted- nih.govmdpi.comwikipedia.orgtriazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines were synthesized by coupling diazotized heterocyclic amines with various active methylene (B1212753) compounds. tandfonline.com The development of new synthetic methods continues to expand the accessible chemical space of substituted quinolines, enabling the exploration of their diverse biological activities. mdpi.comorganic-chemistry.orgrsc.org

Mechanistic Investigations of Quinoline Annulation and Derivatization Reactions

Understanding the reaction mechanisms behind quinoline synthesis and derivatization is crucial for optimizing reaction conditions and designing new synthetic routes.

Cyclization Pathways in Quinoline Formation

The formation of the quinoline ring, known as quinoline annulation, can proceed through several cyclization pathways depending on the specific synthetic method employed. nih.gov

Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. nih.goviipseries.org The mechanism of the Skraup reaction, for instance, is proposed to begin with the dehydration of glycerol (B35011) to acrolein, which then undergoes conjugate addition with aniline. nih.goviipseries.org This is followed by an intramolecular electrophilic attack of the aromatic ring on the carbonyl group, leading to cyclization. nih.gov Subsequent dehydration and oxidation result in the formation of the quinoline ring. iipseries.org

The Camps cyclization is another important method for forming quinoline (or more accurately, quinolone) rings from o-acylaminoacetophenones using a base. wikipedia.orgmdpi.com The mechanism involves an intramolecular aldol (B89426) condensation. mdpi.com

More modern methods often utilize transition metal catalysis. mdpi.com For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines has been developed. mdpi.com Mechanistic studies of these reactions are ongoing and often involve techniques like deuterium (B1214612) labeling to trace the reaction pathways. For example, in a cobalt-catalyzed annulation of indolecarboxamides with alkenes, deuterium labeling experiments demonstrated the reversible nature of the C-H activation step. acs.org

Computational studies using density functional theory (DFT) have also been employed to investigate the mechanistic details of reactions involving quinoline, such as the attack of hydroxyl radicals. researchgate.netnih.gov These studies provide insights into the energetics of different reaction pathways and help to explain the observed product distributions. researchgate.net

Influence of Reaction Conditions on Product Regioselectivity

The regiochemical outcome of quinoline synthesis is a critical aspect that dictates the substitution pattern of the final heterocyclic product. The ability to control the regioselectivity is paramount for the targeted synthesis of complex molecules like this compound and its analogs. Several factors, including the choice of synthetic route, reaction temperature, solvent, catalysts, and the electronic and steric properties of the reactants, profoundly influence the formation of one regioisomer over another. numberanalytics.com Classic quinoline syntheses, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions, each present unique regiochemical considerations that can be manipulated by carefully selecting the reaction conditions. rsc.orgjptcp.com

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The regioselectivity of this reaction is highly dependent on the reaction temperature. The initial step involves the reaction of an aniline with a β-ketoester, which can proceed via two competing pathways: nucleophilic attack of the aniline on the keto group or on the ester group.

Under milder conditions (typically below 100°C), the reaction favors the formation of a Schiff base (β-anilinoacrylate) via attack at the more reactive ketone carbonyl. Subsequent thermal cyclization of this intermediate, often at high temperatures (~250°C), leads to the formation of a 4-hydroxyquinoline. wikipedia.org The use of an inert, high-boiling solvent such as mineral oil for the cyclization step has been shown to dramatically improve yields (up to 95%) compared to performing the reaction neat. wikipedia.org

Conversely, at higher temperatures (e.g., ~140°C), the reaction can favor the formation of a β-keto acid anilide through nucleophilic attack on the ester carbonyl. This pathway, known as the Knorr quinoline synthesis, yields a 2-hydroxyquinoline (B72897) upon cyclization. wikipedia.org This temperature-dependent regioselectivity allows for the selective synthesis of either the 4-hydroxy or 2-hydroxyquinoline isomer from the same set of starting materials.

Table 1: Influence of Temperature on Conrad-Limpach and Knorr Quinoline Synthesis

| Reaction Condition | Intermediate | Final Product | Reference |

| Lower Temperature (~100°C) | β-Anilinoacrylate (from attack at keto group) | 4-Hydroxyquinoline | wikipedia.org |

| Higher Temperature (~140°C) | β-Keto acid anilide (from attack at ester group) | 2-Hydroxyquinoline | wikipedia.org |

Doebner-von Miller Synthesis

The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The standard regiochemical outcome involves the formation of 2-substituted or 2,4-disubstituted quinolines. researchgate.netiipseries.org The mechanism is complex and thought to involve a 1,4-Michael addition of the aniline to the unsaturated carbonyl compound. wikipedia.org

However, the regioselectivity of this reaction can be reversed by modifying the substrates and reaction conditions. A notable example is the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA). researchgate.net Under these conditions, a reversal of the standard regiochemistry is observed, leading to the formation of 4-substituted quinolines (specifically 2-carboxy-4-arylquinolines). This reversal is proposed to occur through an initial 1,2-addition of the aniline to the α-keto group, forming a Schiff base, followed by cyclization and oxidation. researchgate.net

Table 2: Regioselectivity in Doebner-von Miller Type Reactions

| Reactants | Catalyst/Conditions | Major Product | Reference |

| Aniline + α,β-Unsaturated Aldehyde/Ketone | Protic or Lewis Acids | 2-Substituted or 2,4-Disubstituted Quinoline | researchgate.netiipseries.org |

| Aniline + γ-Aryl-β,γ-unsaturated α-ketoester | Refluxing Trifluoroacetic Acid (TFA) | 4-Aryl-2-carboxyquinoline (Reversed Regioselectivity) | researchgate.net |

Friedländer Synthesis

In the Friedländer synthesis, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. rsc.org When an unsymmetrical ketone is used, the reaction presents a significant regioselectivity challenge, as condensation can occur at either the α or α' position of the ketone. rsc.orgresearchgate.net

The control of this regioselectivity often relies on the optimization of reaction conditions and the choice of catalyst. For instance, in the reaction between 2′-aminoacetophenone and 4-cholesten-3-one, varying the catalyst and conditions allowed for the selective synthesis of either the linear or the angularly fused quinoline steroid. researchgate.net Using specific catalysts, such as potassium hydroxide, iridium(III), or palladium on charcoal, can steer the reaction toward a desired regioisomer, often through competing mechanistic pathways that are sensitive to the reaction environment. researchgate.net

Table 3: Catalyst Influence on Regioselectivity in a Friedländer Condensation

| Reactants | Catalyst/Conditions | Outcome | Reference |

| 2′-Aminoacetophenone + 4-Cholesten-3-one | Optimized conditions (e.g., specific base/catalyst) | High yield and regioselectivity for the angular fused 4-substituted quinoline | researchgate.net |

| 2′-Aminoacetophenone + 4-Cholesten-3-one | Varied conditions and catalyst | Formation of the corresponding linear regioisomer | researchgate.net |

Advanced Analytical Characterization of 2,5,8 Trimethoxy 4 Methylquinoline and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of quinoline (B57606) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and Two-Dimensional Correlation Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,5,8-Trimethoxy-4-methylquinoline.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on the quinoline core, the methyl group protons, and the protons of the three methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by their positions on the quinoline ring and the electronic effects of the methoxy and methyl substituents. For instance, the methyl group at position 4 would likely appear as a singlet in the upfield region of the spectrum. chemicalbook.com The aromatic protons would exhibit complex splitting patterns due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, distinct signals would be observed for the carbons of the quinoline ring, the methyl carbon, and the three methoxy group carbons. researchgate.netrsc.org The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Two-Dimensional (2D) Correlation Spectra: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by showing correlations between coupled nuclei. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the complex aromatic signals. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings between protons and carbons, which is invaluable for confirming the positions of the substituents on the quinoline ring. Two-dimensional correlation analysis can also be used to study changes in molecular structure under different conditions, such as pH variations. researchgate.netnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.0-7.2 | C-3: ~110-115 |

| H-6 | ~6.8-7.0 | C-4: ~145-150 |

| H-7 | ~6.7-6.9 | C-4a: ~140-145 |

| 4-CH₃ | ~2.5-2.7 | C-5: ~150-155 |

| 2-OCH₃ | ~3.9-4.1 | C-6: ~100-105 |

| 5-OCH₃ | ~3.8-4.0 | C-7: ~95-100 |

| 8-OCH₃ | ~4.0-4.2 | C-8: ~155-160 |

| C-8a: ~135-140 | ||

| 4-CH₃: ~15-20 | ||

| 2-OCH₃: ~55-60 | ||

| 5-OCH₃: ~55-60 | ||

| 8-OCH₃: ~55-60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-2960 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring would produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the three methoxy groups would give rise to strong absorptions in the 1000-1300 cm⁻¹ region. The exact positions of these bands can provide clues about the electronic environment of the methoxy groups.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a molecular fingerprint for identification. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. miamioh.edu

Molecular Weight Determination: In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₃H₁₅NO₃).

Fragmentation Analysis: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways could involve the loss of methyl radicals (•CH₃) from the methoxy groups or the entire methoxy group. The fragmentation pattern can help to confirm the presence and location of the substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). youtube.comscispace.com This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, which is a significant aid in confirming the chemical formula and structure of unknown compounds or for distinguishing between compounds with the same nominal mass. nih.govresearchgate.net

Chromatographic Methodologies for Compound Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography–Mass Spectrometry (GC–MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.govmdpi.comresearchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. madison-proceedings.com For the analysis of this compound, which is expected to have some volatility, GC-MS can be used to:

Assess Purity: A pure sample should ideally produce a single peak in the gas chromatogram. The presence of multiple peaks would indicate the presence of impurities.

Identify Components in a Mixture: In a mixture containing this compound and its derivatives, each component would be separated by the GC column and then individually identified by its mass spectrum.

Quantify Components: With appropriate calibration, GC-MS can be used to determine the concentration of this compound and its derivatives in a sample.

Liquid Chromatography–Mass Spectrometry (LC–MS) for Non-volatile and Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is ideal for the analysis of non-volatile, thermally labile, and polar compounds. researchgate.netusda.govnih.gov This makes it a versatile tool for the analysis of a wide range of quinoline derivatives and complex mixtures. nih.gov

Analysis of Complex Samples: LC-MS is highly effective for analyzing complex matrices where this compound might be present, such as in reaction mixtures or biological samples. nih.gov

Separation of Isomers: Different LC columns and mobile phases can be used to separate isomers of this compound that may not be separable by GC.

Structural Elucidation: The mass spectrometer in an LC-MS system provides structural information about the separated components in the same way as in GC-MS. Tandem mass spectrometry (LC-MS/MS) can be employed to obtain even more detailed structural information through controlled fragmentation of selected ions. nih.gov

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Provided | Application for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Confirming the number and positions of protons, including methyl and methoxy groups. |

| ¹³C NMR | Carbon skeleton, functional groups | Identifying all unique carbon atoms and confirming the substitution pattern. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Unambiguous assignment of all proton and carbon signals and their relationships. |

| IR Spectroscopy | Functional groups present | Identifying C-H, C=C, C=N, and C-O bonds. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Determining the molecular formula and gaining structural insights from fragmentation. |

| High-Resolution MS (HRMS) | Exact mass, elemental composition | Confirming the elemental formula with high accuracy. |

| GC-MS | Separation and identification of volatile compounds | Purity assessment and analysis of volatile derivatives. |

| LC-MS | Separation and identification of non-volatile and complex mixtures | Analysis of complex samples, separation of isomers, and structural elucidation of a wide range of derivatives. |

Structure Activity Relationship Sar Studies of Trimethoxyquinoline Derivatives

Influence of Methyl and Other Alkyl Substituents on Activity Profiles

The presence and position of methyl and other alkyl substituents on the quinoline (B57606) ring can significantly modulate the biological activity of trimethoxyquinoline derivatives. These substituents can affect the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. mdpi.comresearchgate.net

For instance, in a study of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, these compounds generally displayed a different activity profile compared to their 2-arylquinoline counterparts. rsc.org Specifically, the 2-arylquinoline derivatives showed better cytotoxic activity against several cancer cell lines. rsc.org This suggests that a methyl group at the 2-position may not be as favorable for this particular biological activity as a larger aromatic substituent.

The position of a methyl group can also be critical. A study on methyl-substituted quinolines in a different context (corrosion inhibition) demonstrated that the position of the methyl group had a significant impact on the molecule's performance, with 5-methylquinoline (B1294701) showing superior efficiency compared to 7-methyl and 8-methylquinolines. researchgate.net While not a direct measure of therapeutic activity, this highlights the principle that the location of an alkyl substituent can drastically alter a molecule's properties and interactions. In the context of hydrodenitrogenation, a methyl group at the α-position of quinoline was found to hinder the molecule's interaction with active sites due to steric hindrance. mdpi.com

Modulatory Effects of Aromatic and Heteroaromatic Substituents on Biological Potency

Research has shown that the addition of phenoxy and benzoyl groups to a quinoline core can significantly enhance cytotoxic activity. In a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives, compounds bearing N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) substituents exhibited the most potent antiproliferative activity against multiple human cancer cell lines. nih.gov Notably, these compounds were often more effective against resistant cancer cell lines compared to their parental counterparts. nih.gov

Similarly, studies on 4-phenoxy-quinoline derivatives have identified them as potent anticancer agents. nih.gov These compounds can disrupt the localization of essential mitotic kinases like Aurora B, leading to cell division failure and subsequent cancer cell death. nih.gov The presence of the phenoxy group is a key structural feature for this activity. Another study on 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives demonstrated that these compounds possess anti-inflammatory properties, with some derivatives showing potent inhibition of inflammatory mediators. nih.gov

The following table summarizes the cytotoxic activity of some N-aryl-trimethoxy quinolin-4-amine derivatives:

| Compound | Substituent | Cancer Cell Line | IC50 (µM) |

| 7e | N-(4-benzoyl phenyl) | A2780 | 5.02 |

| A2780/RCIS | 4.75 | ||

| MCF-7 | 10.32 | ||

| MCF-7/MX | 8.91 | ||

| 7f | N-(4-phenoxy phenyl) | A2780 | 6.15 |

| A2780/RCIS | 5.82 | ||

| MCF-7 | 12.54 | ||

| MCF-7/MX | 10.23 | ||

| Data sourced from reference nih.gov |

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to penetrate cell membranes to reach its target. nih.govnih.govresearchgate.net The introduction of various substituents to the trimethoxyquinoline core can modulate its lipophilicity, thereby affecting its biological response.

An increase in the lipophilicity of substituents on the quinoline ring has been shown to correlate with increased cytotoxic and enzyme inhibitory activity. nih.gov For example, in a series of 4-(Imidazolylmethyl)quinoline derivatives, those with more lipophilic substituents at the C-7 and C-8 positions exhibited greater cytotoxicity against MCF-7 cells and more potent COX-2 inhibition. nih.gov

Conversely, in a study of quinoline-1,4-quinone hybrids, the introduction of a nitrogen atom was found to reduce lipophilicity. nih.govnih.gov A study on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines found that the more lipophilic aromatic quinolines displayed better cytotoxic effects compared to the less lipophilic tetrahydroquinoline derivatives. rsc.org This suggests that for certain biological targets, a higher degree of lipophilicity is advantageous.

The relationship between lipophilicity (expressed as cLogP) and cytotoxic activity (IC50) for a series of quinoline derivatives is illustrated in the table below:

| Compound Type | cLogP Range | General Cytotoxic Activity |

| 2-Arylquinolines | 2.23–4.13 | Better IC50 values |

| 2-Methyl-1,2,3,4-tetrahydroquinolines | 1.56–3.02 | Poorer activity |

| Data sourced from reference rsc.org |

This data underscores the importance of optimizing lipophilicity in the design of trimethoxyquinoline derivatives to achieve the desired biological response.

Structural Determinants for Antioxidant Activity within Quinoline Scaffolds

The antioxidant potential of quinoline derivatives is intricately linked to their molecular architecture. The quinoline nucleus, a fused bicyclic heterocycle containing nitrogen, serves as a versatile scaffold for designing compounds with significant antioxidant properties. frontiersin.orgnih.gov The ability of these compounds to neutralize free radicals is largely governed by the nature, number, and position of substituent groups on the quinoline ring system. nih.gov

Research into the structure-activity relationship (SAR) of quinoline derivatives has elucidated several key features that enhance their antioxidant capacity. The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), is a critical factor. frontiersin.orgmdpi.com These groups can increase the electron density on the quinoline ring, facilitating the donation of a hydrogen atom or an electron to scavenge free radicals, a primary mechanism of antioxidant action. nih.govnih.gov

Specifically, the presence and positioning of these substituents play a crucial role. For instance, studies on various substituted quinolines have shown that derivatives with hydroxyl or methoxy groups often exhibit notable antioxidant activity. niscair.res.innih.gov The antioxidant efficacy can be compared to standard antioxidants like Trolox and ascorbate, with some quinoline derivatives showing comparable or even superior activity in certain assays. nih.govnih.gov The mechanism of action is often attributed to the ability to participate in hydrogen atom transfer or single electron transfer processes, which are fundamental to radical scavenging. nih.govnih.gov

A series of quinoline incorporated 2,4,5-trisubstituted imidazole (B134444) derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH free radical scavenging assay. Among the synthesized compounds, those featuring a methoxy group demonstrated good antioxidant activity. niscair.res.in This highlights the positive contribution of methoxy substituents to the antioxidant potential of quinoline-based structures.

The following table presents data on the antioxidant activity of various quinoline derivatives, illustrating the impact of different substituents on their radical scavenging capabilities.

| Compound ID | Substituents | Antioxidant Activity Assay | Results | Reference |

| 4d | Methoxy group on quinoline-imidazole derivative | DPPH radical scavenging | Good antioxidant activity | niscair.res.in |

| 4c, 4g | Chloro group on quinoline-imidazole derivative | DPPH radical scavenging | Good antioxidant activity | niscair.res.in |

| 5e | Benzene (B151609) ring on quinoline-imidazole derivative | DPPH radical scavenging | Significant activity | niscair.res.in |

| Compound 51 | Thiocyanate functional group | DPPH radical scavenging | 67% radical scavenging activity at 100 µg/mL | frontiersin.org |

| Qui3 | 4'-hydroxyphenylamino group | DPPH and ABTS radical scavenging | Noticeable antioxidant potential | mdpi.com |

The data consistently underscores the importance of electron-donating groups in enhancing the antioxidant properties of the quinoline scaffold. While the specific antioxidant profile of 2,5,8-trimethoxy-4-methylquinoline remains to be empirically determined, the established SAR principles for this class of compounds provide a strong theoretical basis for predicting its potential as an effective antioxidant. Further experimental validation is necessary to quantify its activity and compare it with other known antioxidant agents.

Molecular Mechanisms of Action of 2,5,8 Trimethoxy 4 Methylquinoline Analogs in Biological Systems in Vitro Investigations

Mechanisms of Antineoplastic Activity

Analogs of 2,5,8-trimethoxy-4-methylquinoline have emerged as a significant area of research in oncology due to their diverse mechanisms of antineoplastic activity. These compounds exert their effects through various molecular pathways within cancer cells, leading to the inhibition of tumor growth and proliferation. In vitro investigations have been crucial in elucidating these mechanisms, which range from disrupting the cellular skeleton to inducing programmed cell death and inhibiting critical signaling pathways.

A primary mechanism by which quinoline (B57606) analogs exhibit anticancer activity is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov Many potent antimitotic agents, including natural products like colchicine (B1669291), podophyllotoxin, and combretastatin (B1194345) A-4, function by interacting with tubulin, the protein subunit of microtubules. nih.gov

Analogs of trimethoxyquinoline are designed to mimic the action of these natural compounds, specifically targeting the colchicine binding site on β-tubulin. nih.govnih.gov The trimethoxyphenyl (TMP) moiety, a common feature in these molecules, is crucial for this interaction, fitting into a hydrophobic pocket on the β-tubulin subunit. nih.gov Binding at this site induces a conformational change in the tubulin dimer, resulting in a curved structure that prevents its incorporation into straight microtubules, thereby inhibiting microtubule assembly. nih.gov This disruption of tubulin polymerization leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. semanticscholar.org

Research has focused on synthesizing novel quinoline derivatives that act as potent tubulin polymerization inhibitors. For example, a series of 4-aroyl-6,7,8-trimethoxyquinolines were developed as combretastatin analogs and showed significant antiproliferative activity. nih.gov Similarly, other studies have identified 2-aryl-4-amide-quinoline derivatives as novel inhibitors that target the colchicine binding site. semanticscholar.org The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization.

Table 1: Inhibition of Tubulin Polymerization by Quinoline Analogs

| Compound/Analog | Type | Target Site | IC₅₀ (Tubulin Polymerization) | Reference |

|---|---|---|---|---|

| Analog G13 | 2-aryl-4-amide-quinoline | Colchicine Binding Site | 13.5 µM | semanticscholar.org |

| Tubulin Polymerization Inhibitor II | Indolinone Analog | Colchicine Binding Site | 4.5 µM | sigmaaldrich.com |

| Compound 76 (IMB5046) | Nitrobenzoate | Colchicine Binding Site | 2.97 µM | mdpi.com |

By disrupting microtubule formation, trimethoxyquinoline analogs effectively interfere with the cell cycle, a tightly regulated process of cell growth and division. The inability to form a functional mitotic spindle triggers a cellular checkpoint, leading to arrest in the G2/M phase of the cell cycle. mdpi.com

Flow cytometry analysis is a standard method used to determine the effect of these compounds on cell cycle distribution. Studies on quinoline analogs have demonstrated a significant, concentration-dependent increase in the population of cancer cells arrested in the G2/M phase. For instance, treatment of HCT116 and Caco-2 colorectal cancer cells with a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline analog resulted in a dramatic accumulation of cells in the G2/M phase. nih.gov This arrest prevents the cells from completing mitosis and proceeding to cell division, ultimately inhibiting tumor proliferation.

Table 2: G2/M Phase Cell Cycle Arrest Induced by a Quinoline Analog in Colorectal Cancer Cells

| Cell Line | Treatment Concentration (µM) | Percentage of Cells in G2/M Phase (%) |

|---|---|---|

| HCT116 | 0 | 15.21 |

| 0.2 | Not Specified | |

| 0.4 | 82.53 | |

| Caco-2 | 0 | 23.22 |

| 0.2 | Not Specified | |

| 0.4 | 86.48 |

Data derived from a study on a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline analog. nih.gov

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, often triggers apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or cancerous cells. Analogs of trimethoxyquinoline have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govresearchgate.net

The induction of apoptosis can be confirmed through several assays. Hoechst staining, for example, reveals characteristic changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, in treated cells. nih.gov Annexin V/PI staining can quantitatively measure the percentage of apoptotic cells. nih.gov

Mechanistically, these compounds often activate the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and the subsequent release of pro-apoptotic factors from the mitochondria. nih.gov A key event in this cascade is the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, leading to the systematic dismantling of the cell. nih.gov Studies have demonstrated that treatment with quinoline analogs leads to the upregulation of cleaved-caspase 9, confirming the involvement of the mitochondrial pathway. nih.gov

The ability of cancer to grow beyond a small size and to metastasize to distant organs is heavily dependent on angiogenesis (the formation of new blood vessels) and cell migration. nih.gov Several quinoline analogs have demonstrated potent anti-angiogenic and anti-migration properties in vitro. semanticscholar.orgnih.gov

The inhibition of angiogenesis is a key advantage of compounds that target the colchicine binding site. mdpi.com These agents can disrupt the endothelial cell cytoskeleton, which is necessary for cell motility and the formation of new vascular structures. nih.gov The anti-angiogenic effects can be evaluated using assays such as the rat aorta ring assay, which measures the sprouting of new blood vessels from aortic explants. nih.gov

Furthermore, these compounds can directly inhibit the migration of cancer cells. Transwell migration assays have shown that treatment with quinoline analogs significantly reduces the ability of cancer cells to move through a porous membrane. nih.govnih.gov For example, the 2-aryl-4-amide-quinoline analog G13 potently inhibited the migration and invasion of MDA-MB-231 breast cancer cells. semanticscholar.org This inhibition of both angiogenesis and cell migration makes these compounds promising candidates for preventing tumor growth and metastasis.

Table 3: Anti-Proliferative and Anti-Angiogenic Activity of a Carbothioamide Derivative

| Assay | Target | IC₅₀ | Reference |

|---|---|---|---|

| Anti-Angiogenesis | Rat Aortic Ring | 56.9 µg/mL | nih.gov |

| Anti-Proliferation | HUVECs | 76.3 µg/mL | nih.gov |

| Anti-Proliferation | A549 Lung Cancer Cells | 45.5 µg/mL | nih.gov |

Nuclear receptors are a class of ligand-activated transcription factors that regulate a multitude of physiological processes, including growth, development, and metabolism. nih.govnih.gov Some nuclear receptors, such as the estrogen receptor (ER), are well-established drivers of cancer and are important therapeutic targets. The ability to modulate the activity of these receptors presents another potential antineoplastic mechanism.

In addition to their effects on the cytoskeleton, trimethoxyquinoline analogs can also exert their anticancer effects by inhibiting specific enzymes that are critical components of oncogenic signaling pathways. These pathways, when dysregulated, drive cell proliferation, survival, and growth.

One such pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers. Studies have shown that certain indolo[2,3-b]quinoline analogs can modulate this pathway, contributing to their cytotoxic effects on colorectal cancer cells. nih.gov Another important target is sphingosine (B13886) kinase (SphK), an enzyme that is overexpressed in various cancers and promotes cell proliferation and survival. nih.gov Researchers have developed quinoline-5,8-dione-based inhibitors that show low micromolar dual inhibition of SphK1 and SphK2. nih.gov Furthermore, other quinoline-based compounds have been investigated as inhibitors of enzymes like lipoxygenases, which are also implicated in cancer progression. nih.gov This targeted inhibition of key enzymes in cancer signaling provides a more specific mechanism of action that can complement the broader effects of microtubule disruption.

Table 4: Targeted Enzyme Inhibition by Quinoline Analogs

| Compound Class | Target Enzyme/Pathway | Effect | Cancer Type | Reference |

|---|---|---|---|---|

| Indolo[2,3-b]quinoline analog | PI3K/AKT/mTOR Pathway | Modulation | Colorectal Cancer | nih.gov |

| Quinoline-5,8-diones | Sphingosine Kinase 1/2 (SphK1/2) | Inhibition | Various | nih.gov |

| 4-MMPB Analogs | Lipoxygenases | Inhibition | Prostate Cancer | nih.gov |

Targeted Enzyme Inhibition in Oncogenic Signaling

Tyrosine Kinase Inhibition (e.g., EGFR-TK, c-met kinase, RAF kinase, VEGFR2)

Quinoline derivatives have emerged as a significant class of tyrosine kinase inhibitors, targeting various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

The epidermal growth factor receptor (EGFR) is a primary target for many quinoline-based inhibitors. The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold, for instance, was developed through molecular modeling based on approved 4-anilinoquinazoline (B1210976) inhibitors like gefitinib (B1684475) and erlotinib. nih.gov These compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. mdpi.com Certain 2-styrylquinolines and hybrid molecules incorporating pyrazoline or pyrazolinylthiazole moieties have also demonstrated potent EGFR inhibition, with IC50 values in the nanomolar range. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase involved in angiogenesis that is targeted by quinoline analogs. Some 4-anilinoquinazoline derivatives have been identified as dual inhibitors of both EGFR and VEGFR-2. nih.gov Molecular docking studies suggest that these compounds can bind to the DFG-out conformation of VEGFR-2, indicating they may function as type II kinase inhibitors. nih.gov This dual inhibition is a promising strategy to concurrently block tumor growth and its blood supply.

The c-Met receptor tyrosine kinase, implicated in tumorigenesis and metastasis, is also a target of quinoline derivatives. mdpi.com Dual inhibitors of c-Met and VEGFR-2 have been developed from 3-substituted quinazoline-2,4(1H,3H)-dione scaffolds, showing inhibitory activity in the nanomolar range. nih.gov

Furthermore, certain diarylamide quinoline ethers have shown selective potency against c-RAF, a serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway. mdpi.com The inhibitory activity of these compounds is influenced by substitutions on the quinoline ring, with hydroxyl groups often enhancing potency through hydrogen bond interactions within the kinase's hinge region. mdpi.com

| Compound Class/Derivative | Target Kinase(s) | Inhibitory Concentration (IC50) | Key Findings |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 nM | Effective inhibition comparable to 4-anilinoquinazoline-based inhibitors. nih.gov |

| 2-Styrylquinolines | EGFR | - | Identified as promising EGFR inhibitors. nih.gov |

| Quinoline-pyrazoline hybrids | EGFR | 31.80 - 42.52 nM | Showed inhibitory effect at nanomolar concentrations. nih.gov |

| 4-Anilinoquinazoline-urea derivatives | EGFR, VEGFR-2 | EGFR: 1 - 78 nM; VEGFR-2: 14 - 79 nM | Act as dual inhibitors, with some potentially being type II kinase inhibitors. nih.gov |

| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met, VEGFR-2 | 0.052 - 0.084 µM | Demonstrated dual inhibitory activity in the nanomolar range. nih.gov |

| Di-arylamide quinoline ethers | c-RAF | IC50 = 0.10 µM | Showed potent and selective inhibition of C-RAF. mdpi.com |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.net Analogs of this compound are part of a broader class of quinoline derivatives that have been identified as potent inhibitors of these enzymes, particularly topoisomerase I and topoisomerase II. researchgate.netnih.gov

The mechanism of action for these inhibitors typically involves the stabilization of the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. wikipedia.org Topoisomerases function by creating single- or double-strand breaks in the DNA, allowing the DNA to pass through the break to relieve topological stress, and then resealing the break. wikipedia.org Quinoline-based inhibitors, often referred to as "topoisomerase poisons," intercalate into the DNA at the site of cleavage and prevent the re-ligation step. This trapping of the enzyme-DNA cleavage complex leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. researchgate.net

For instance, certain pyrazolo[4,3-f]quinoline derivatives have shown significant inhibitory activity against human topoisomerase IIα, with some compounds exhibiting potency comparable to the clinical drug etoposide. researchgate.net Interestingly, the inhibitory activity can be selective, with some derivatives being more effective against topoisomerase IIα while showing weaker effects on topoisomerase I. researchgate.net The antibacterial action of some quinolones, like ciprofloxacin, also relies on the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, highlighting the broad applicability of this mechanism. wikipedia.orgnih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity | Mechanism of Action |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | 88.3% inhibition (at 100 µM) | Stabilization of the enzyme-DNA cleavage complex, preventing DNA re-ligation. researchgate.net |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I | Weak inhibition | - |

| Fluoroquinolones (e.g., Ciprofloxacin) | Bacterial DNA gyrase and Topoisomerase IV | Varies with bacterial strain | Inhibition of DNA separation during cell division, leading to bacterial death. wikipedia.orgnih.gov |

| Novel Quinoline Derivatives | Bacterial DNA gyrase and Topoisomerase IV | Potent in vitro activity | Dual-targeting ability. nih.gov |

Proteasome System Inhibition (Non-covalent and Allosteric Modulation)

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. Certain substituted quinolines have been identified as a novel class of non-covalent proteasome inhibitors. nih.gov Unlike many clinically used proteasome inhibitors that form a covalent bond with the catalytic sites of the proteasome, these quinoline derivatives exhibit a reversible, non-covalent mode of inhibition. nih.govnih.gov

Kinetic analyses of these quinoline-based inhibitors have revealed a mixed-type inhibition pattern. nih.gov This suggests an allosteric mechanism of action, where the inhibitor binds to a site on the proteasome that is distinct from the active site. nih.govbiorxiv.orgnih.gov This allosteric binding induces a conformational change in the enzyme that reduces its catalytic efficiency. This mode of inhibition is significant as it may overcome resistance mechanisms that have developed against active-site-directed inhibitors. nih.gov For example, 5-amino-8-hydroxyquinoline has been shown to be effective against cell lines resistant to the covalent inhibitor bortezomib. nih.gov

The chymotrypsin-like activity of the proteasome is a primary target for these non-covalent quinoline inhibitors. nih.gov In vitro screening of heterocyclic scaffolds identified substituted quinolines with low micromolar efficacy for inhibiting the 20S proteasome. nih.gov This inhibition of proteasome activity translates to downstream cellular effects, such as the suppression of NF-κB mediated gene expression. nih.gov

| Compound Class/Derivative | Target | Inhibition Type | Key Findings |

| Substituted Quinolines | 20S Proteasome (Chymotrypsin-like activity) | Non-covalent, Mixed-type | Exhibit low micromolar efficacy; characterized by allosteric modulation. nih.gov |

| 5-Amino-8-hydroxyquinoline (5-AHQ) | Human Proteasome | Non-competitive | Effective against bortezomib-resistant cell lines. nih.gov |

| Chloroquine (B1663885) | Thermoplasma Proteasome | Allosteric Modulation | Binds to the α/β interface of the proteasome. nih.gov |

PI3K/mTOR Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govmedchemexpress.com Quinoline-based compounds have been developed as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway. nih.gov

These dual inhibitors are designed to simultaneously block the kinase activity of both PI3K and mTOR, which can be more effective than inhibiting either kinase alone. medchemexpress.com This is due to the presence of feedback loops within the pathway; for example, inhibition of mTORC1 can lead to the activation of Akt through a feedback mechanism, which can be overcome by concurrently inhibiting PI3K. medchemexpress.com

In vitro studies have demonstrated that quinoline-based PI3K/mTOR inhibitors can effectively suppress the phosphorylation of downstream targets of the pathway, such as Akt and the ribosomal protein S6 kinase (S6K). nih.gov This inhibition of the PI3K/mTOR pathway ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells. The structural design of these inhibitors often incorporates a quinoline core, which serves as a scaffold for various substitutions that can enhance potency and selectivity. medchemexpress.com

| Compound Class/Derivative | Target(s) | Inhibitory Concentration (IC50) | Downstream Effects |

| Dual pan-PI3K/mTOR inhibitor | PI3Kα/β/δ/γ, mTOR | PI3Kα: 3.4 nM; PI3Kβ: 34 nM; PI3Kδ: 16 nM; PI3Kγ: 1 nM; mTOR: 4.7 nM | Inhibition of p-AKT and p-p70s6k in cancer cells. nih.gov |

| Dual-specificity PI3K/mTOR inhibitors | PI3K, mTOR | Varies with compound | Interrupts feedback loop activating AKT when mTORC1 is inhibited alone. medchemexpress.com |

DHODH Kinase and Other Enzyme Targets

In addition to the major signaling pathways, analogs of this compound and other quinoline derivatives have been found to inhibit other key enzymes, including dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.

Quinoline-based compounds have been designed to act as inhibitors of DHODH. nih.gov These inhibitors are often structurally analogous to known DHODH inhibitors like leflunomide (B1674699) and brequinar. nih.gov By blocking DHODH activity, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth. The potency of these inhibitors can be significantly influenced by the substitution pattern on the quinoline and associated phenyl rings, with fluorinated analogs often showing enhanced activity. nih.gov

Beyond DHODH, quinoline derivatives have been shown to inhibit other kinases. For example, certain 4-aminoquinoline (B48711) derivatives have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of immune signaling. researchgate.net Additionally, pyrido[3,4-g]quinazoline derivatives have demonstrated inhibitory activity against cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are involved in the regulation of pre-mRNA splicing. mdpi.com Furthermore, some 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives, which are structurally related to quinolines, have shown inhibitory potential against casein kinase 1 (CK1) and DYRK1A. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity | Mechanism of Action |

| Biphenyl-amide-hydroxyfurazanyl derivatives | DHODH | Dependent on biphenyl (B1667301) substitution | Brequinar-like binding mode; inhibition of pyrimidine biosynthesis. nih.gov |

| 4-Aminoquinoline derivatives | RIPK2 | IC50 = 5.1 ± 1.6 nM | High affinity and excellent selectivity. researchgate.net |

| Pyrido[3,4-g]quinazoline derivatives | CLK1, DYRK1A | Sub-micromolar to nanomolar IC50 values | Inhibition of kinases involved in pre-mRNA splicing. mdpi.com |

| 9H-Pyrimido[5,4-b]- and [4,5-b]indol-4-amines | CK1δ/ε, DYRK1A | Micromolar and submicromolar IC50 values | Inhibition of Ser/Thr kinases. nih.gov |

Bcl-2 Protein Family Interaction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid). nih.gov The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, leading to the suppression of apoptosis and contributing to tumor survival and resistance to therapy.

Quinoline derivatives have been designed to act as BH3 mimetics. mdpi.com These compounds mimic the action of the BH3-only pro-apoptotic proteins, which bind to and neutralize the anti-apoptotic Bcl-2 family members. mdpi.com By binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, these quinoline-based compounds disrupt the interaction between the anti- and pro-apoptotic proteins. nih.gov This releases the pro-apoptotic proteins, such as Bax and Bak, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization, which in turn triggers the caspase cascade and apoptosis. mdpi.com

In vitro studies have shown that certain dimeric quinoline derivatives can effectively restore cell death in cells overexpressing Bcl-xL. mdpi.com Molecular docking analyses have further elucidated the interactions between quinoline-based compounds and the active sites of Bcl-2 and Bcl-xL, showing that these interactions are stabilized by hydrogen bonds and other non-covalent forces. nih.gov

| Compound Class/Derivative | Target Protein(s) | Binding Affinity (ΔG) | Mechanism of Action |

| Dimeric Quinoline Derivatives | Bcl-xL, Bcl-2, Bfl-1, Mcl-1 | Not specified | Act as BH3 mimetics, restoring cell death in cells overexpressing Bcl-xL. mdpi.com |

| Pinostrobin (a flavonoid with structural similarities) | Bcl-2 (4IEH), Bcl-xL (3ZK6) | -5.112 kcal/mol (4IEH), -7.822 kcal/mol (3ZK6) | Effective interaction with the active sites of anti-apoptotic Bcl-2 proteins. nih.gov |

Mechanisms of Antimicrobial Action

In addition to their anticancer properties, quinoline derivatives, including analogs of this compound, exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi. researchgate.netnih.govnih.govscispace.com Their mechanisms of action are multifaceted and can vary depending on the specific derivative and the target microorganism.

A primary mechanism of antibacterial action for many quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the separation of bacterial DNA during cell division, leading to DNA damage and ultimately bacterial death. nih.gov This mechanism is particularly effective and is the basis for the clinical use of fluoroquinolone antibiotics. nih.gov

Another significant mechanism of antimicrobial action involves the disruption of the microbial cell membrane. researchgate.netnih.govscispace.com Certain quinoline derivatives can compromise the integrity of the cell membrane, leading to increased permeability. researchgate.netnih.gov This can be observed through assays such as crystal violet uptake, which measures the extent of membrane damage. researchgate.netnih.gov The disruption of the membrane can lead to the leakage of essential intracellular components like proteins and DNA, as well as an influx of harmful substances, ultimately causing cell death. researchgate.netnih.gov

Furthermore, some quinoline analogs have been shown to interfere with the microbial respiratory chain. researchgate.netscispace.com They can inhibit electron transport and oxidative phosphorylation, leading to a reduction in cellular energy production and the generation of reactive oxygen species (ROS), which can cause further cellular damage. researchgate.netnih.gov The chelation of essential metal ions is another proposed mechanism, where the quinoline scaffold binds to metal ions that are crucial for microbial enzyme function, thereby inhibiting their activity. nih.gov

| Compound Class/Derivative | Target Organism(s) | Mechanism of Action | Key Findings |

| Fluoroquinolones | Bacteria | Inhibition of DNA gyrase and topoisomerase IV | Prevents bacterial DNA replication and cell division. wikipedia.orgnih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus, C. albicans, S. epidermidis | Membrane damage, disruption of membrane integrity, DNA leakage, respiratory chain disruption | Exhibits broad-spectrum antimicrobial activity through multiple mechanisms. researchgate.netnih.govscispace.com |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | Likely involves chelation of metal ions | Active against multidrug-resistant strains. nih.gov |

| 1,2,4-Triazolopyrimidofuroquinazolinones | Bacteria and Fungi | Not specified | Showed efficient antimicrobial activities. |

| 5-imino-4-thioxoimidazolidin-2-one derivatives | Bacteria and Fungi | Not specified | Possess significant antimicrobial activity against B. subtilis, K. pneumonia, and C. albicans. |

Antibacterial Pathways: Inhibition of DNA Gyrase and Lanosterol (B1674476) 14 α-Demethylase

Quinolines are a well-established class of antibacterial agents, primarily targeting bacterial DNA replication enzymes. mdpi.comnih.gov Furthermore, some quinoline derivatives have shown potential to inhibit enzymes crucial for fungal cell membrane integrity.

Inhibition of DNA Gyrase:

A primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication, transcription, and repair. mdpi.comnih.govresearchgate.net These enzymes are responsible for managing the topological state of DNA within the bacterial cell. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-stranded breaks in the bacterial chromosome, which are ultimately lethal to the cell. mdpi.com This mode of action makes them effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Several studies have synthesized and evaluated novel quinoline derivatives that demonstrate potent inhibitory activity against DNA gyrase. nih.govnih.govmedchemexpress.cn For instance, certain quinoline derivatives have shown significant in vitro activity against E. coli DNA gyrase, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies have further elucidated the binding interactions between these quinoline compounds and the active site of the DNA gyrase enzyme, supporting this proposed mechanism of action. nih.gov The structural features of the quinoline core are considered pivotal for this inhibitory activity. researchgate.net

Inhibition of Lanosterol 14 α-Demethylase:

While primarily known as an antifungal target, lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govpsu.eduresearchgate.net Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Some quinoline-based compounds have been investigated as potential inhibitors of this enzyme. The development of dual inhibitors targeting both fungal CYP51 and other enzymes like histone deacetylase (HDAC) represents a promising strategy to combat drug-resistant fungal infections. nih.govnih.gov Although direct evidence for this compound is not available, the general ability of heterocyclic compounds to interact with metalloenzymes like CYP51 suggests this as a possible, albeit likely secondary, mechanism of action.

Antifungal Mechanisms of Action

The antifungal activity of quinoline analogs is multifaceted. Beyond the potential inhibition of lanosterol 14α-demethylase, other mechanisms contribute to their efficacy against fungal pathogens.

8-Hydroxyquinoline (B1678124) derivatives, for example, have been shown to exert their antifungal effects through various mechanisms, including damage to the fungal cell wall and disruption of the cytoplasmic membrane's functional integrity. nih.govresearchgate.net Studies on Candida albicans and various dermatophytes have demonstrated that these compounds can cause cellular leakage of nucleic acids and inhibit the formation of pseudohyphae, a critical virulence factor for C. albicans. nih.govresearchgate.net The specific mechanism can be influenced by the substitution pattern on the quinoline nucleus. nih.gov For instance, some derivatives appear to act more effectively on the cell wall, while others primarily cause membrane damage. nih.gov

The antifungal activity of certain 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines has been demonstrated against a range of fungi, including Aspergillus species and dermatophytes like Trichophyton rubrum. researchgate.net While the precise molecular targets for these specific compounds were not fully elucidated in the cited study, the broad-spectrum activity suggests that multiple pathways may be involved.

Antimalarial and Anti-leishmanial Activity Modalities

Quinolines are cornerstone drugs in the fight against parasitic diseases like malaria and leishmaniasis.

Antimalarial Activity:

The antimalarial action of many quinoline-based drugs, such as chloroquine, is attributed to their interference with the parasite's detoxification of heme. nih.gov During its intra-erythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's food vacuole and inhibit this polymerization process. nih.gov The resulting buildup of free heme is toxic to the parasite, leading to its death. Hybrid molecules incorporating the quinoline scaffold have been developed to enhance antimalarial activity and overcome drug resistance. nih.govmdpi.com

Anti-leishmanial Activity:

The mechanisms of action for the anti-leishmanial effects of quinoline analogs are more diverse and not as clearly defined as their antimalarial counterparts. Some quinoline-based antimalarials, like mefloquine (B1676156) and amodiaquine, have shown activity against various Leishmania species. nih.gov The proposed mechanisms are often multifactorial and may involve:

Direct parasiticidal effects: While some compounds exhibit direct toxicity to the promastigote form of the parasite, many are more effective against the intracellular amastigote stage. nih.gov

Immunomodulation: Some polyphenolic compounds, which share structural similarities with certain quinoline derivatives, have been shown to activate host macrophages, leading to the production of nitric oxide and other parasiticidal molecules. nih.gov This suggests that some quinoline analogs may exert their anti-leishmanial effect indirectly by stimulating the host's immune response. nih.gov

Inhibition of parasitic enzymes: Research on other heterocyclic compounds has identified parasitic enzymes like arginase and trypanothione (B104310) reductase as potential targets. mdpi.com It is plausible that quinoline derivatives could also inhibit key enzymes in the parasite's metabolic pathways.

For example, a study on 1,2,3-triazole-containing methoxylated cinnamides, which share some structural features with substituted quinolines, found that the lead compound induced an increase in reactive oxygen species production, depolarization of the mitochondrial membrane, and disruption of the parasite membrane in Leishmania braziliensis. mdpi.com

Antiviral Activity against Specific Pathogens (e.g., HIV-1 strains)

Quinolines have also emerged as a promising scaffold for the development of antiviral agents, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). Their mechanisms of action target different stages of the viral life cycle.

Inhibition of HIV-1 Reverse Transcriptase: Some 2-phenylamino-4-phenoxyquinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for viral replication. mdpi.com

Inhibition of HIV-1 Integrase: Other quinoline derivatives have been designed as inhibitors of HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. nih.gov Molecular modeling studies have shown that these compounds can bind to the active site of the integrase enzyme, preventing the integration process. nih.gov

Latency Reversal: More recently, 4-phenylquinoline-8-amine has been identified as a latency-reversing agent (LRA). nih.gov This compound can reactivate HIV-1 from its latent state in infected cells, potentially making them susceptible to elimination by the immune system or other antiviral drugs. The proposed mechanism involves the induction of apoptosis in these latently infected cells. nih.gov

Mechanisms of Antioxidant Activity

Beyond their antimicrobial and antiviral properties, some quinoline derivatives, particularly those with hydroxyl substitutions like 8-hydroxyquinolines, exhibit significant antioxidant activity. nih.govnih.gov This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Direct Free Radical Scavenging via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)

The antioxidant capacity of phenolic compounds, including hydroxyquinolines, is often mediated by their ability to donate a hydrogen atom from their hydroxyl group to a free radical, a process known as Hydrogen Atom Transfer (HAT). This neutralizes the radical and terminates the chain reaction of oxidative damage. Alternatively, they can donate an electron to a radical in a process called Single Electron Transfer (SET). The resulting radical cation of the antioxidant is generally more stable and less reactive. While direct studies on the SET and HAT mechanisms of this compound are not available, the presence of methoxy (B1213986) groups, which can influence the electron-donating properties of the aromatic ring, suggests that it may possess some radical scavenging capabilities.

Transition Metal Ion Chelation

Another important antioxidant mechanism of certain quinoline derivatives is their ability to chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). nih.govnih.gov These metal ions can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, leading to significant oxidative stress. By binding to these metal ions, chelating agents can prevent them from participating in these damaging reactions. 8-Hydroxyquinoline is a well-known metal chelator, and this property is central to many of its biological activities. nih.govnih.gov The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form a stable chelate complex with metal ions. Although this compound lacks the hydroxyl group of 8-hydroxyquinoline, the presence of multiple oxygen atoms in the methoxy groups and the nitrogen atom of the quinoline ring could potentially allow for some degree of metal ion coordination, although likely weaker than that of 8-hydroxyquinolines.

Interactive Data Tables

Table 1: Investigated Biological Activities of Quinoline Analogs

| Biological Activity | Target Organism/System | General Mechanism of Action | Reference(s) |

| Antibacterial | Bacteria | Inhibition of DNA gyrase and topoisomerase IV | mdpi.com, nih.gov, nih.gov |

| Antifungal | Fungi | Inhibition of lanosterol 14α-demethylase, cell wall and membrane disruption | nih.gov, nih.gov, researchgate.net |

| Antimalarial | Plasmodium falciparum | Inhibition of heme polymerization | nih.gov, mdpi.com |

| Anti-leishmanial | Leishmania spp. | Immunomodulation, direct parasiticidal effects, enzyme inhibition | nih.gov, nih.gov, mdpi.com |

| Antiviral (HIV-1) | Human Immunodeficiency Virus 1 | Inhibition of reverse transcriptase and integrase, latency reversal | mdpi.com, nih.gov, nih.gov |

| Antioxidant | Free radicals, metal ions | Radical scavenging (HAT, SET), metal chelation | nih.gov, nih.gov |

Inhibition of Lipid Peroxidation

The capacity of quinoline analogs to inhibit lipid peroxidation is a significant aspect of their molecular mechanism, contributing to their cytoprotective effects. In vitro investigations have demonstrated that certain quinoline derivatives can effectively counteract lipid peroxidation induced by various agents.

One area of research has focused on the impact of quinoline derivatives on lipid peroxidation initiated by pro-oxidant compounds. For instance, 4-Nitroquinoline 1-oxide (4-NQO), a potent carcinogen known to induce oxidative stress, has been shown to increase the levels of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid peroxidation, in liver homogenates. nih.gov The co-incubation with antioxidant compounds, such as green tea polyphenols, has been observed to significantly mitigate this 4-NQO-induced lipid peroxidation, highlighting the potential for antioxidant intervention. nih.gov

Furthermore, studies on 2-substituted-8-hydroxyquinoline derivatives have revealed their intrinsic anti-lipid peroxidation (LPO) activities. nih.gov The introduction of different substituents at the 2nd position of the 8-hydroxyquinoline core structure influences their antioxidant capacity. nih.gov It has been noted that the structural similarity of some of these derivatives to known antioxidants like melatonin (B1676174) may contribute to their superior free radical scavenging and anti-LPO activities. nih.gov

The table below summarizes the observed effects of quinoline-related compounds on lipid peroxidation in vitro.

| Compound/Analog | In Vitro Model | Inducer | Observed Effect on Lipid Peroxidation | Reference |

| 4-Nitroquinoline 1-oxide (4-NQO) | 5% liver homogenate | Endogenous | Increase in TBARS levels | nih.gov |

| Green Tea Polyphenols | 5% liver homogenate | 4-NQO | Significant decrease in TBARS levels | nih.gov |

| 2-substituted-8-hydroxyquinoline derivatives | Not specified | Not specified | Intrinsic anti-LPO activities | nih.gov |

Mechanistic Basis for Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of quinoline analogs are underpinned by a variety of molecular mechanisms, as elucidated by in vitro studies. These mechanisms often involve the modulation of key enzymatic pathways and signaling molecules integral to the inflammatory cascade and pain perception.